

An In-depth Technical Guide to Chlorodiethylborane: Properties, Structure, and Applications

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Compound of Interest

Compound Name: Chlorodiethylborane

Cat. No.: B1606905

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodiethylborane, also known as diethylboron chloride, is a versatile organoboron reagent with significant applications in organic synthesis. Its utility stems from the electrophilic nature of the boron atom, making it a powerful Lewis acid and a key component in various chemical transformations. This technical guide provides a comprehensive overview of the known properties, structure, and reactivity of **chlorodiethylborane**, tailored for professionals in research and development. While a detailed, publicly available experimental protocol for its synthesis and a complete set of its spectral data are not readily found in widely accessible literature, this guide consolidates the existing information and presents it in a structured format.

Core Properties and Structure

Chlorodiethylborane is a colorless to light-brown liquid that is highly reactive and sensitive to moisture and air. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|------------------|------------------------------------|-----------|
| Chemical Formula | C ₄ H ₁₀ BCl | |
| Molecular Weight | 104.39 g/mol | [1] |
| CAS Number | 5314-83-0 | [1] |
| Boiling Point | 87.2 °C at 760 mmHg | |
| Density | 0.816 g/cm ³ | |
| Physical State | Liquid | |

Molecular Structure

The molecular structure of **chlorodiethylborane** consists of a central boron atom bonded to two ethyl groups and one chlorine atom. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center.

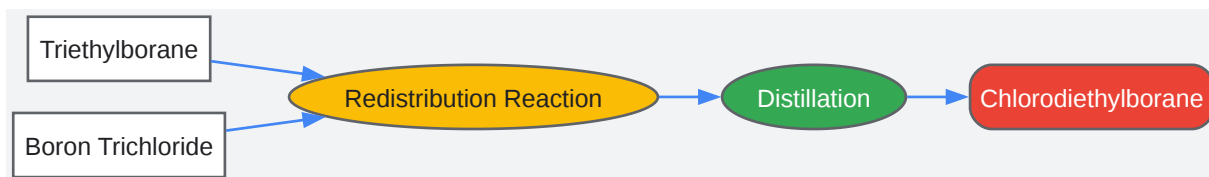
Molecular structure of **chlorodiethylborane**.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **chlorodiethylborane** is not readily available in the public domain, a common method for the preparation of dialkylhaloboranes involves the redistribution reaction between a trialkylborane and a boron trihalide. In the case of **chlorodiethylborane**, this would involve the reaction of triethylborane with boron trichloride.

Generalized Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **chlorodiethylborane** based on established organoboron chemistry.



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Generalized synthesis workflow for **chlorodiethylborane**.

Spectroscopic Characterization (General Methodologies)

Due to the lack of publicly available spectral data for **chlorodiethylborane**, this section outlines the general experimental protocols for the key spectroscopic techniques used to characterize such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A sample of **chlorodiethylborane** would be dissolved in a deuterated solvent (e.g., CDCl_3) and analyzed. The spectrum would be expected to show signals corresponding to the ethyl groups, likely a quartet for the methylene protons ($-\text{CH}_2-$) and a triplet for the methyl protons ($-\text{CH}_3$).
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum would be acquired in a suitable deuterated solvent. Signals corresponding to the two different carbon environments in the ethyl groups would be expected.
- ^{11}B NMR: This technique is particularly informative for boron-containing compounds. A sample would be analyzed to determine the chemical shift of the boron atom, which would provide information about its electronic environment.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the ethyl groups, as well as a B-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of **chlorodiethylborane**. Electron ionization (EI) would be a common method. The

resulting mass spectrum would show the molecular ion peak and various fragment ions, which can provide structural information.

Reactivity and Applications in Drug Development

Chlorodiethylborane is a valuable reagent in organic synthesis, primarily acting as a Lewis acid and a precursor for the formation of other organoboron compounds.

Lewis Acidity

The electron-deficient boron atom in **chlorodiethylborane** makes it a potent Lewis acid. It can coordinate to Lewis bases, such as carbonyls and ethers, activating them towards nucleophilic attack. This property is utilized in a variety of organic transformations.

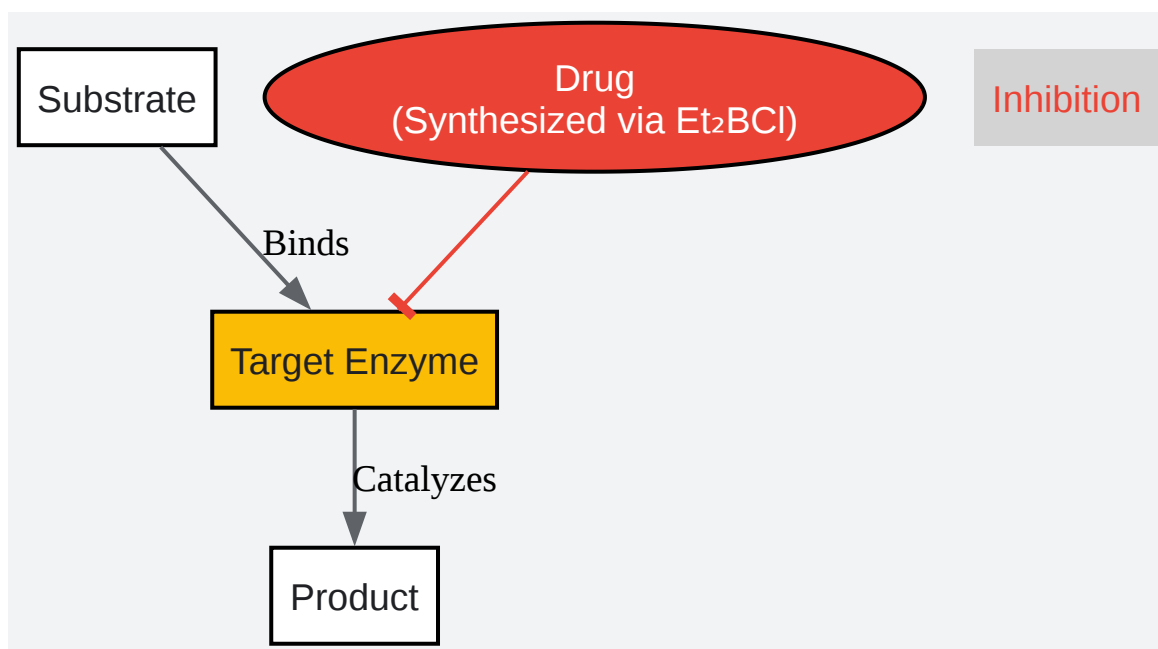
Precursor to Other Organoboranes

Chlorodiethylborane can be readily converted into other diethylboron derivatives. For example, reaction with alcohols or amines can yield diethylboryl ethers or amides, respectively. These derivatives have their own unique reactivity profiles and applications.

Potential Applications in Drug Development

While direct applications of **chlorodiethylborane** in drug molecules are uncommon due to its reactivity, its role as a reagent in the synthesis of complex organic molecules is significant. Organoboron compounds, in general, are finding increasing use in medicinal chemistry, for example, in the form of boronic acids and their derivatives as enzyme inhibitors. The reactions facilitated by **chlorodiethylborane** can be crucial steps in the synthesis of pharmacologically active compounds.

The following diagram illustrates a simplified signaling pathway where a hypothetical drug, synthesized using a **chlorodiethylborane**-mediated reaction, inhibits a key enzyme.



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Hypothetical inhibition of an enzyme by a drug.

Conclusion

Chlorodiethylborane is a reactive and useful organoboron reagent with established applications in organic synthesis. While detailed experimental and spectral data are not readily available in the public domain, its fundamental properties and reactivity patterns are understood within the context of organoboron chemistry. Its role as a Lewis acid and a precursor to other valuable boron-containing compounds underscores its importance for researchers and scientists, including those in the field of drug development who rely on advanced synthetic methodologies. Further research and publication of detailed experimental procedures and spectral data would greatly benefit the scientific community.

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References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
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